molecular formula C19H14F3N3OS B2526476 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 2034289-11-5

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide

Número de catálogo: B2526476
Número CAS: 2034289-11-5
Peso molecular: 389.4
Clave InChI: SJNGKGUFCYQTLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 2,3-dihydroimidazo[2,1-b]thiazole moiety.

Propiedades

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)13-5-3-4-12(10-13)17(26)23-15-7-2-1-6-14(15)16-11-25-8-9-27-18(25)24-16/h1-7,10-11H,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNGKGUFCYQTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methylbenzoyl)benzamide ()
  • Structural Difference : Replaces the 3-(trifluoromethyl) group with a 4-methylbenzoyl substituent.
  • However, it may improve aqueous solubility compared to the trifluoromethyl group .
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide ()
  • Structural Difference : Substitutes trifluoromethyl with a polar 4-(N,N-dimethylsulfamoyl) group.
  • Impact : The sulfamoyl group enhances polarity, likely improving solubility but reducing membrane permeability. Molecular weight increases to 428.5 g/mol, which may affect bioavailability .

Heterocyclic Core Variations

N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide ()
  • Structural Difference : Incorporates a naphthalene carboxamide and a hydroxypyrrolidinylmethyl group on the imidazothiazole core.
  • The naphthalene group increases aromatic stacking interactions .
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide ()
  • Structural Difference: Replaces the imidazothiazole with a quinazoline core and adds a cyclopropylamino group.
  • Impact : Quinazolines are common in kinase inhibitors, suggesting divergent biological targets. The cyclopropylamine may enhance basicity and membrane penetration .

Functional Group Comparisons in Agrochemicals ()

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Shares a trifluoromethylbenzamide scaffold but lacks the imidazothiazole moiety. Used as a fungicide, highlighting the role of trifluoromethyl groups in agrochemical activity .
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Demonstrates how trifluoromethyl and pyridine groups synergize in herbicidal activity, though structural divergence limits direct comparison .

Target Engagement and Selectivity

  • The trifluoromethyl group in the target compound likely enhances binding to hydrophobic domains in proteins, analogous to SIRT1 agonists () and LXR modulators ().

Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group increases logP values compared to methyl or sulfamoyl analogs, favoring blood-brain barrier penetration but risking higher plasma protein binding.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C19H14F3N3OS (inferred) ~407.4 (estimated) 3-(Trifluoromethyl)benzamide Drug development (hypothetical)
N-(3-(Imidazothiazolyl)phenyl)-2-(4-methylbenzoyl)benzamide () Not provided Not provided 4-Methylbenzoyl Research chemical
N-(2-(Imidazothiazolyl)phenyl)-4-sulfamoylbenzamide () C20H20N4O3S2 428.5 4-(N,N-Dimethylsulfamoyl) Medicinal chemistry lead
SIRT1 Agonist () C28H27N3O2S ~485.6 Naphthalene-2-carboxamide, hydroxypyrrolidine Circadian rhythm modulation
Flutolanil () C17H16F3NO2 323.3 2-(Trifluoromethyl)benzamide Fungicide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.